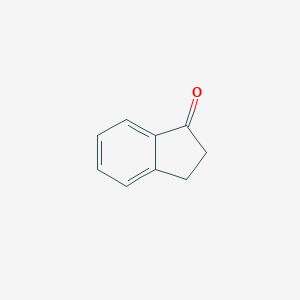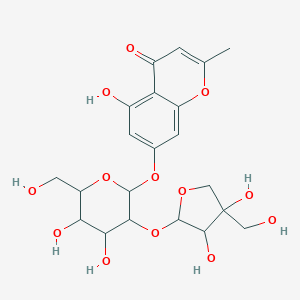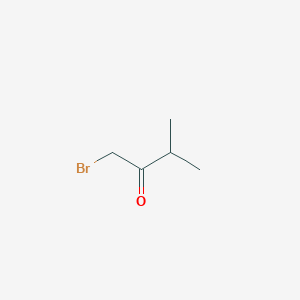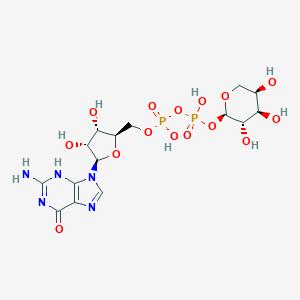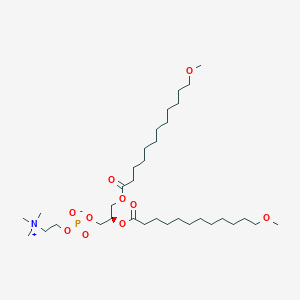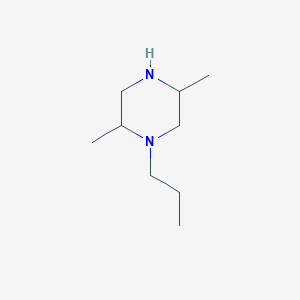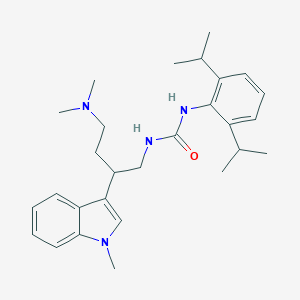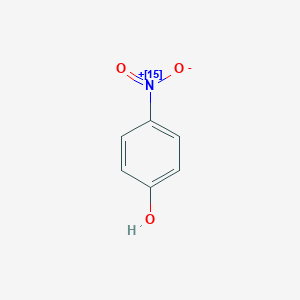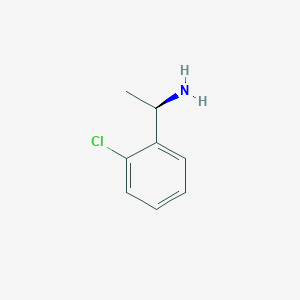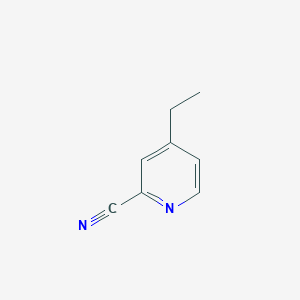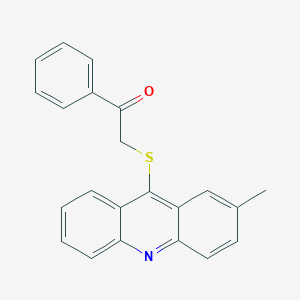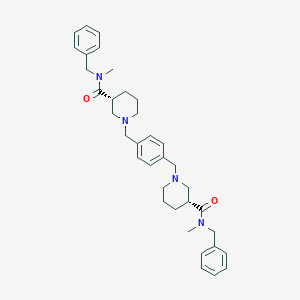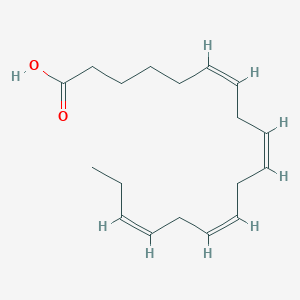
Stearidonsäure
Übersicht
Beschreibung
Stearidonsäure, auch bekannt als (6Z,9Z,12Z,15Z)-Octadeca-6,9,12,15-tetraensäure, ist eine Omega-3-Fettsäure. Sie wird aus Alpha-Linolensäure durch das Enzym Delta-6-Desaturase biosynthetisiert, das zwei Wasserstoffatome entfernt. This compound ist ein Vorläufer der Eicosapentaensäure und kommt in verschiedenen Pflanzenölen vor, darunter Hanf, schwarze Johannisbeere, Leinkraut und Natternkopf .
2. Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen: this compound kann aus Pflanzenölen synthetisiert werden. Eine Methode beinhaltet die enzymatische Umwandlung von Alpha-Linolensäure in this compound unter Verwendung von Delta-6-Desaturase. Eine andere Methode beinhaltet die Verwendung von Candida rugosa Lipase zur Anreicherung von this compound aus Natternkopföl. Dieser Prozess beinhaltet zwei Schritte der enzymatischen Veresterung, gefolgt von präparativer Hochleistungsflüssigkeitschromatographie, um eine hohe Reinheit zu erreichen .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet oft die Verwendung gentechnisch veränderter Organismen. So wurden beispielsweise gentechnisch veränderte Sojabohnen entwickelt, die hohe Mengen an this compound produzieren. Die Europäische Behörde für Lebensmittelsicherheit hat solche gentechnisch veränderten Sojabohnenquellen zugelassen .
Wissenschaftliche Forschungsanwendungen
Stearidonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Vorläufer für die Synthese anderer Omega-3-Fettsäuren verwendet.
Biologie: this compound wird wegen ihrer Rolle in zellulären Prozessen und ihrer Umwandlung in Eicosapentaensäure untersucht.
Medizin: Forschungen haben gezeigt, dass this compound den Gehalt an Eicosapentaensäure in roten Blutkörperchen und Herzgewebe erhöhen kann, was möglicherweise kardioprotektive Wirkungen hat.
5. Wirkmechanismus
This compound entfaltet ihre Wirkungen hauptsächlich durch ihre Umwandlung in Eicosapentaensäure. Diese Umwandlung beinhaltet eine Reihe von Desaturations- und Elongationsreaktionen, die von Enzymen wie Delta-6-Desaturase katalysiert werden. Die resultierende Eicosapentaensäure kann dann in Zellmembranen eingebaut werden und beeinflusst so die Membranfluidität und -funktion. Zusätzlich kann Eicosapentaensäure in bioaktive Lipidmediatoren umgewandelt werden, die eine Rolle in entzündungshemmenden und kardioprotektiven Prozessen spielen .
Ähnliche Verbindungen:
Alpha-Linolensäure: Ein Vorläufer der this compound, der in Leinsamen und Chiasamen vorkommt.
Gamma-Linolensäure: Eine weitere Omega-3-Fettsäure, die in Nachtkerzenöl und Borretschöl vorkommt.
Eicosapentaensäure: Eine langkettige Omega-3-Fettsäure, die in Fischölen vorkommt.
Vergleich: this compound ist einzigartig in ihrer Fähigkeit, im menschlichen Körper effizient in Eicosapentaensäure umgewandelt zu werden, was sie zu einer wertvollen pflanzlichen Quelle für Omega-3-Fettsäuren macht. Im Gegensatz zu Alpha-Linolensäure, die eine geringere Umwandlungsrate in Eicosapentaensäure hat, kann this compound den Gehaltspiegel von Eicosapentaensäure im Gewebe deutlich erhöhen .
Wirkmechanismus
Target of Action
Stearidonic acid (SDA) is an ω-3 fatty acid . It primarily targets the enzyme delta-6-desaturase . This enzyme plays a crucial role in the biosynthesis of long-chain polyunsaturated fatty acids .
Mode of Action
SDA interacts with its target, the enzyme delta-6-desaturase, to undergo a process of desaturation . This process involves the removal of two hydrogen atoms from alpha-linolenic acid (ALA), a precursor molecule, to form SDA .
Biochemical Pathways
The primary biochemical pathway affected by SDA is the biosynthesis of long-chain polyunsaturated fatty acids . SDA, once formed, serves as a precursor to other fatty acids, notably eicosapentaenoic acid (EPA) . This pathway is critical for the production of essential fatty acids in the body.
Pharmacokinetics
Dietary sda has been shown to increase tissue concentrations of epa , suggesting that it is well-absorbed and metabolized in the body.
Result of Action
The primary result of SDA’s action is the increased production of EPA . EPA is a long-chain omega-3 fatty acid that has numerous health benefits, including anti-inflammatory effects . Therefore, SDA’s action indirectly contributes to these health benefits by increasing the body’s EPA levels.
Action Environment
The action of SDA can be influenced by various environmental factors. For instance, the presence of other fatty acids in the diet can affect the efficiency of SDA’s conversion to EPA . Furthermore, genetic factors, such as variations in the delta-6-desaturase enzyme, can also impact the effectiveness of SDA’s action .
Biochemische Analyse
Biochemical Properties
Stearidonic acid plays a crucial role in biochemical reactions as a precursor to eicosapentaenoic acid. The enzyme delta-6-desaturase converts alpha-linolenic acid to stearidonic acid by removing two hydrogen atoms . Stearidonic acid is also a precursor to N-acylethanolamine, which is involved in various physiological processes . It interacts with enzymes such as delta-6-desaturase and proteins involved in fatty acid metabolism, influencing the production of long-chain omega-3 fatty acids .
Cellular Effects
Stearidonic acid has significant effects on various cell types and cellular processes. It increases the content of eicosapentaenoic acid in red blood cells and heart tissues, which is beneficial for cardiovascular health . In adipocytes, stearidonic acid suppresses differentiation and lipid accumulation by down-regulating adipogenic transcription factors and genes associated with lipid accumulation . Additionally, stearidonic acid promotes insulin secretion in pancreatic beta-cells via the stimulation of G protein-coupled receptor 40 .
Molecular Mechanism
At the molecular level, stearidonic acid exerts its effects through various mechanisms. It binds to and activates G protein-coupled receptor 40, promoting insulin secretion in pancreatic beta-cells . Stearidonic acid also influences gene expression by down-regulating adipogenic transcription factors such as CCAAT/enhancer-binding proteins alpha and beta, peroxisome proliferator-activated receptor gamma, and sterol-regulatory element binding protein-1c . These interactions result in reduced lipid accumulation and enhanced insulin secretion.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of stearidonic acid change over time. Studies have shown that stearidonic acid increases the content of eicosapentaenoic acid in red blood cells and heart tissues in a dose-dependent manner over a period of 12 weeks . The stability and degradation of stearidonic acid in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of stearidonic acid vary with different dosages in animal models. In dogs, stearidonic acid supplementation increased the content of eicosapentaenoic acid in red blood cells and heart tissues in a dose-dependent manner . High doses of stearidonic acid were found to be 20-23% as efficient as dietary eicosapentaenoic acid in raising tissue eicosapentaenoic acid levels . No toxic or adverse effects were reported at high doses in these studies.
Metabolic Pathways
Stearidonic acid is involved in several metabolic pathways, including the biosynthesis of long-chain omega-3 fatty acids. It is converted to eicosapentaenoic acid by the enzyme delta-6-desaturase . Stearidonic acid also participates in the production of N-acylethanolamine, which is involved in various physiological processes . The metabolic pathways of stearidonic acid involve interactions with enzymes such as delta-6-desaturase and proteins involved in fatty acid metabolism .
Transport and Distribution
Stearidonic acid is transported and distributed within cells and tissues through various mechanisms. It is incorporated into cell membranes and influences the composition of membrane phospholipids . Stearidonic acid is also transported in the bloodstream, where it is bound to lipoproteins and distributed to various tissues . The transporters and binding proteins involved in the distribution of stearidonic acid have not been extensively studied.
Subcellular Localization
The subcellular localization of stearidonic acid is primarily within cell membranes, where it is incorporated into phospholipids . Stearidonic acid influences the fluidity and function of cell membranes by altering the composition of membrane phospholipids . The targeting signals or post-translational modifications that direct stearidonic acid to specific compartments or organelles have not been extensively studied.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Stearidonic acid can be synthesized from plant origin oils. One method involves the enzymatic conversion of alpha-linolenic acid to stearidonic acid using delta-6-desaturase. Another method involves the use of Candida rugosa lipase for the enrichment of stearidonic acid from echium oil. This process includes two steps of enzymatic esterification followed by preparative high-performance liquid chromatography to achieve high purity .
Industrial Production Methods: Industrial production of stearidonic acid often involves the use of genetically modified organisms. For example, genetically modified soybeans have been developed to produce high levels of stearidonic acid. The European Food Safety Authority has approved such genetically modified soybean sources .
Analyse Chemischer Reaktionen
Reaktionstypen: Stearidonsäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Oxidation: this compound kann oxidiert werden, um Eicosapentaensäure zu produzieren.
Reduktion: Reduktionsreaktionen können this compound in weniger ungesättigte Fettsäuren umwandeln.
Substitution: Substitutionsreaktionen können die Ersetzung von Wasserstoffatomen durch andere funktionelle Gruppen beinhalten.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Eicosapentaensäure und andere langkettige mehrfach ungesättigte Fettsäuren .
Vergleich Mit ähnlichen Verbindungen
Alpha-linolenic acid: A precursor to stearidonic acid, found in flaxseed and chia seeds.
Gamma-linolenic acid: Another omega-3 fatty acid, found in evening primrose oil and borage oil.
Eicosapentaenoic acid: A long-chain omega-3 fatty acid, found in fish oils.
Comparison: Stearidonic acid is unique in its ability to be efficiently converted to eicosapentaenoic acid in the human body, making it a valuable plant-based source of omega-3 fatty acids. Unlike alpha-linolenic acid, which has a lower conversion rate to eicosapentaenoic acid, stearidonic acid can significantly raise tissue levels of eicosapentaenoic acid .
Eigenschaften
IUPAC Name |
(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,12-13H,2,5,8,11,14-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-,13-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWBIWFOSCKQMA-LTKCOYKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920493 | |
| Record name | (6Z,9Z,12Z,15Z)-Octadecatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Stearidonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20290-75-9 | |
| Record name | Stearidonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20290-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stearidonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020290759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6Z,9Z,12Z,15Z)-Octadecatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,9,12,15-Octadecatetraenoic acid, (6Z,9Z,12Z,15Z) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOROCTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4CEK3495O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Stearidonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


